Disodium hexachloroosmate

Description

Properties

IUPAC Name |

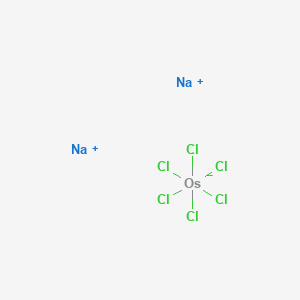

disodium;hexachloroosmium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.Os/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTVRPSPEDISMV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6Na2Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156687 | |

| Record name | Disodium hexachloroosmate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: Black powder; [Sigma-Aldrich MSDS] | |

| Record name | Disodium hexachloroosmate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1307-81-9 | |

| Record name | Disodium hexachloroosmate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001307819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium hexachloroosmate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium hexachloroosmate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Perspectives on Hexachloroosmate Chemistry

The study of osmium and its compounds dates back to the early 19th century when Smithson Tennant discovered the element in 1803. wikipedia.org The development of hexachloroosmate chemistry is intrinsically linked to the broader exploration of platinum group metals. A foundational method for preparing hexachloroosmates involves the reaction of osmium tetroxide (OsO₄) with hydrochloric acid. wikipedia.org This reaction underscores the early efforts to understand the reactivity of osmium and its ability to form stable coordination complexes.

The synthesis of various salts of the hexachloroosmate anion, including the sodium, potassium, and ammonium (B1175870) salts, has been crucial for advancing the understanding of osmium's coordination chemistry. wikipedia.orgontosight.aicymitquimica.com For instance, the preparation of potassium hexachloroosmate (K₂OsCl₆) often involves the reaction of osmium tetroxide with hydrochloric acid and potassium chloride. ontosight.ai Similarly, disodium (B8443419) hexachloroosmate can be synthesized by reacting a suspension of osmium metal in molten sodium chloride with chlorine gas. wikipedia.org These synthetic advancements have provided researchers with stable and accessible starting materials for further investigations into the properties and applications of osmium complexes.

Significance Within Transition Metal Coordination Chemistry

The hexachloroosmate anion, [OsCl₆]²⁻, is a quintessential example of an octahedral coordination complex. The osmium(IV) center possesses a d⁴ electron configuration, which leads to interesting magnetic and electronic properties. wikipedia.org The study of such complexes provides valuable insights into ligand field theory, electronic transitions, and the magnetic behavior of transition metal compounds.

Disodium (B8443419) hexachloroosmate serves as a versatile precursor for the synthesis of a wide array of other osmium complexes. cdnsciencepub.com Its reactivity allows for the substitution of the chloride ligands with other functional groups, opening pathways to novel compounds with tailored properties. researchgate.net This has been instrumental in the development of new catalysts and materials. The stability of the hexachloroosmate core, coupled with the lability of its chloride ligands under specific conditions, makes it a valuable building block in the construction of more complex molecular architectures.

The coordination chemistry of osmium is rich and diverse, with the metal exhibiting oxidation states ranging from zero to eight. researchgate.net The hexachloroosmate anion is a key player in this landscape, providing a stable entry point to the study of osmium(IV) chemistry. Research in this area contributes to a deeper understanding of the fundamental principles governing the behavior of heavy transition metals.

Structural Elucidation and Solid State Characterization

Crystallographic Investigations of the [OsCl₆]²⁻ Anion

Crystallography, particularly X-ray diffraction, provides the most definitive structural information for crystalline solids like disodium (B8443419) hexachloroosmate. fzu.cz

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise details about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.esuni-ulm.de For disodium hexachloroosmate, SC-XRD studies have been crucial in elucidating the exact atomic arrangement. These studies involve irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. fzu.czrigaku.com The data from these experiments allow for the construction of a three-dimensional electron density map, from which the positions of the osmium, chlorine, and sodium ions can be determined.

The [OsCl₆]²⁻ anion in this compound exhibits an octahedral coordination geometry, which is a common arrangement for hexachloro complexes of transition metals. wikipedia.org In this geometry, the central osmium atom is bonded to six chlorine atoms.

X-ray crystallography has established the Os-Cl bond distance in the [OsCl₆]²⁻ anion to be approximately 2.325(3) Å. wikipedia.org Quantum chemical calculations have shown that Os-Cl bond lengths for the singlet and triplet states can vary from 2.355 to 2.478 Å. rsc.org These bond lengths are a critical parameter, as they provide insight into the nature and strength of the osmium-chlorine bond. The analysis of factors influencing metal-ligand bond lengths, such as coordination number and electronic effects, is essential for a comprehensive understanding of the compound's structure. nih.gov

Crystallographic studies have determined that this compound crystallizes in the tetragonal crystal system. The space group has been identified as P4/mnc. The crystal system and space group are fundamental properties that describe the symmetry of the crystal lattice. nist.govucl.ac.uk There are 230 possible space groups that describe the symmetry of three-dimensional crystals. ucl.ac.ukwikipedia.org

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P4/mnc |

| Lattice Parameter (a) | 10.52 Å |

| Lattice Parameter (c) | 6.98 Å |

Powder Crystallography and Solid-State NMR Applications

While single-crystal X-ray diffraction provides the most detailed structural information, powder X-ray diffraction (PXRD) is a valuable and more convenient technique for the characterization of bulk crystalline materials. libretexts.orgyoutube.com PXRD obtains a diffraction pattern from a powdered sample, which contains a vast number of small, randomly oriented crystallites. libretexts.org The resulting pattern is a plot of diffraction intensity versus the diffraction angle (2θ). youtube.com This technique is useful for identifying the crystalline phases present in a sample and for determining the unit cell dimensions. youtube.com For this compound, PXRD can be used to confirm the phase purity of a synthesized batch and to monitor any structural changes that may occur under different conditions. kobv.dedectris.com

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is another powerful technique for characterizing the structure of solid materials. bruker.comunipi.it Unlike solution-state NMR, SSNMR can provide information about the local environment of specific atomic nuclei in the solid state. nih.govmpg.de For this compound, ¹⁹⁵Os NMR could theoretically provide direct information about the osmium center, although its low natural abundance and quadrupolar nature can make it a challenging nucleus to study. More commonly, ³⁵Cl and ²³Na SSNMR could be used to probe the local environments of the chloride and sodium ions, respectively. These studies can reveal details about the symmetry of the ionic sites and the nature of the interactions between the ions in the crystal lattice.

Structural Distortions and Symmetry Analysis

Although the [OsCl₆]²⁻ anion is often described as having perfect octahedral (Oₕ) symmetry, slight distortions from this ideal geometry can occur. rsc.org These distortions can be caused by factors such as the Jahn-Teller effect or interactions within the crystal lattice. rsc.orgresearchgate.net Quantum chemical calculations have suggested that the [OsCl₆]²⁻ anion may exhibit slight distortions that lower its symmetry, for example, to D₂h. rsc.org

Electronic Structure and Bonding Within Disodium Hexachloroosmate

Electronic Configuration of Osmium(IV) in [OsCl₆]²⁻ (d⁴ Low-Spin)

In the hexachloroosmate(IV) anion, the osmium atom is in the +4 oxidation state, possessing four d-electrons. wikiwand.comwikipedia.org The electronic configuration of the Os(IV) ion is therefore 5d⁴. In the presence of the six chloride ligands in an octahedral geometry, the five degenerate d-orbitals split into two sets of different energy levels: the lower-energy t₂g orbitals (dxy, dyz, dxz) and the higher-energy eg* orbitals (dx²-y², dz²). libretexts.orglibretexts.org

The chloride ligand is generally considered a weak-field ligand. wikipedia.org However, for second and third-row transition metals like osmium, the crystal field splitting energy (Δo) is significantly larger than for their first-row counterparts. This large splitting energy favors the pairing of electrons in the lower-energy t₂g orbitals before occupying the higher-energy eg* orbitals. Consequently, the [OsCl₆]²⁻ complex adopts a low-spin d⁴ configuration . wikiwand.comwikipedia.orgrsc.org This means that all four d-electrons occupy the t₂g orbitals, resulting in a (t₂g)⁴(eg*)⁰ configuration. d-nb.info This low-spin state is consistent with the observed stability of Os(IV) in this complex. rsc.org

Ligand Field Theory and Molecular Orbital Analysis

Ligand Field Theory (LFT) provides a more comprehensive description of the bonding in [OsCl₆]²⁻ by incorporating covalent interactions, an aspect not fully accounted for in the simpler Crystal Field Theory (CFT). wikipedia.orgwikipedia.org LFT considers the overlap of metal and ligand orbitals to form molecular orbitals (MOs).

In the octahedral [OsCl₆]²⁻ complex, the metal's 5d, 6s, and 6p orbitals combine with the ligand group orbitals of appropriate symmetry. wikipedia.org The chloride ligands act as σ-donors, and their filled p-orbitals can also participate in π-bonding. wikipedia.org The overlap of the chloride p-orbitals with the metal's t₂g orbitals (dxy, dyz, dxz) leads to the formation of bonding and antibonding π-MOs. uwimona.edu.jm Since the ligand π orbitals are filled and lower in energy than the metal t₂g orbitals, this interaction results in a decrease in the ligand field splitting energy (Δo). uwimona.edu.jm

The nephelauxetic effect , which describes the decrease in the interelectronic repulsion (Racah parameter, B) in a complex compared to the free ion, is significant in [OsCl₆]²⁻. wikipedia.org This "cloud-expanding" effect indicates a degree of covalent character in the Os-Cl bond, as the metal d-orbitals expand due to overlap with ligand orbitals. wikipedia.orgdalalinstitute.com The nephelauxetic series, which ranks ligands and metal ions based on this effect, shows that the effect increases with the oxidation state of the metal ion. dalalinstitute.com For Os(IV), this covalency plays a crucial role in its electronic properties.

The molecular orbital diagram for [OsCl₆]²⁻ would show the formation of σ and π bonding and antibonding orbitals. The highest occupied molecular orbitals (HOMOs) would have significant metal t₂g character, while the lowest unoccupied molecular orbitals (LUMOs) would be the eg* antibonding orbitals. Quantum chemical calculations have been employed to further refine the understanding of the electronic transitions and structure of the [OsCl₆]²⁻ anion. rsc.org

Paramagnetic Properties and Magnetic Moment Investigations

The electronic configuration of the [OsCl₆]²⁻ anion dictates its magnetic properties. With a low-spin d⁴ configuration, (t₂g)⁴, there are two unpaired electrons in the t₂g orbitals according to Hund's rule. This presence of unpaired electrons makes disodium (B8443419) hexachloroosmate a paramagnetic compound, meaning it is weakly attracted to an external magnetic field. wikiwand.comwikipedia.orgwikipedia.org

The theoretical spin-only magnetic moment (μ_so) for a d⁴ system with two unpaired electrons (S=1) can be calculated using the formula: μ_so = √[n(n+2)] where n is the number of unpaired electrons. For n=2, μ_so = √[2(2+2)] = √8 ≈ 2.83 Bohr Magnetons (B.M.).

However, experimental measurements of the magnetic moment for [OsCl₆]²⁻ often yield values that are significantly lower than the spin-only value. For instance, a reported effective magnetic moment (μ_eff) is around 1.4 B.M. dalalinstitute.com Another study reports a magnetic moment of 3.04 B.M. for (PCy₃H)₂(OsCl₆), which is noted to be in agreement with a d⁴ configuration in a strong octahedral field. ru.nl The discrepancy from the spin-only value highlights the importance of spin-orbit coupling in heavy elements like osmium. dalalinstitute.comegyankosh.ac.in The large spin-orbit coupling constant in Os(IV) causes a mixing of the ground state with excited states, leading to a reduction in the observed magnetic moment. cdnsciencepub.comresearchgate.net Detailed magnetochemical studies, including magnetic susceptibility measurements of mixed crystals like K₂OsCl₆/K₂PtCl₆, have been conducted to investigate these effects and the extent of superexchange interactions. cdnsciencepub.com

| Property | Value | Reference |

|---|---|---|

| Paramagnetism | Paramagnetic | wikiwand.comwikipedia.org |

| Number of Unpaired Electrons | 2 | dalalinstitute.com |

| Theoretical Spin-Only Magnetic Moment (μ_so) | ~2.83 B.M. | dalalinstitute.com |

| Experimental Effective Magnetic Moment (μ_eff) | ~1.4 B.M. | dalalinstitute.com |

Redox Potentials and Stability in Different Oxidation States

Osmium is known to exist in a wide range of oxidation states, from -2 to +8. wikipedia.org The +4 oxidation state in the [OsCl₆]²⁻ complex is particularly stable. scispace.comresearchgate.net The stability of this complex is influenced by factors such as the ligand environment and the solvent. Studies have shown that the stability of osmium(IV) hexachloride standards is dependent on the concentration of hydrochloric acid in the matrix, with higher acid concentrations leading to greater stability. scispace.comresearchgate.net

Advanced Spectroscopic Investigations

Vibrational Spectroscopy of the [OsCl₆]²⁻ Moiety

The infrared spectrum of the [OsCl₆]²⁻ anion is distinguished by absorption bands corresponding to vibrational modes that induce a change in the molecule's dipole moment. nih.govnih.gov For an octahedral MX₆ species, two fundamental vibrations are predicted to be IR-active: the T₁ᵤ antisymmetric stretching mode (ν₃) and the T₁ᵤ bending mode (ν₄). researchgate.net The observation of a single Os-Cl stretching band in the IR spectrum is a strong confirmation of the complex's high-symmetry octahedral geometry. dokumen.pub In the spectrum of a compound containing the [OsCl₆]²⁻ anion, an intense band observed around 300 cm⁻¹ is unambiguously assigned to the ν₃(T₁ᵤ) Os-Cl antisymmetric stretching vibration. researchgate.net The presence of this single, characteristic stretching mode aligns perfectly with the predictions for an Oₕ point group, thereby confirming the octahedral coordination of the chloride ligands around the central osmium atom. researchgate.netresearchgate.net

Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, is complementary to IR spectroscopy. dokumen.pubresearchgate.net For the [OsCl₆]²⁻ octahedron, three Raman-active modes are expected: the A₁g symmetric stretching mode (ν₁), the E₉ doubly degenerate bending mode (ν₂), and the T₂g triply degenerate bending mode (ν₅). researchgate.netlibretexts.org These symmetry-allowed modes provide a spectral fingerprint of the molecule. usherbrooke.ca The Raman spectrum is particularly useful for studying symmetric linkages and can provide information on both intramolecular and crystal lattice vibrations. researchgate.netusherbrooke.ca Analysis of the Raman spectra for various hexachloroosmate salts has allowed for the assignment of these characteristic modes.

| Vibrational Mode | Symmetry | Description | Observed Frequency (cm⁻¹) |

| ν₁ | A₁g | Symmetric Stretch | ~346 |

| ν₂ | E₉ | Bending | ~270 |

| ν₃ | T₁ᵤ | Antisymmetric Stretch | ~300 |

| ν₄ | T₁ᵤ | Bending | ~166 |

| ν₅ | T₂g | Bending | ~171 |

| ν₆ | T₂ᵤ | Bending | Inactive |

Frequencies are approximate values compiled from various hexachloroosmate(IV) salts. The IR-active modes (ν₃, ν₄) and Raman-active modes (ν₁, ν₂, ν₅) are mutually exclusive, consistent with Oₕ symmetry. Data sourced from researchgate.netias.ac.in.

Historically, the precise assignment of all vibrational modes, particularly the lower frequency bending modes, has presented challenges, sometimes leading to discrepancies in the literature. acs.org Early approaches relied on methods like Urey-Bradley force field calculations to compute force constants that would replicate the experimentally observed frequencies. ias.ac.in This method involves an iterative process of refining a set of force constants to achieve the best possible agreement between calculated and observed spectral data. ias.ac.in

More recently, the combination of experimental spectroscopy with quantum chemical calculations, such as Density Functional Theory (DFT), has become a central tool for resolving these ambiguities. mit.eduresearchgate.net Computational vibrational spectroscopy allows for the prediction of vibrational frequencies and their corresponding IR and Raman intensities from first principles. rsc.orgosti.gov By comparing the theoretically predicted spectrum with the experimental one, a more definitive assignment of the vibrational bands can be achieved. ethernet.edu.et This is especially valuable for complex spectra or for differentiating between closely spaced or overlapping bands, ensuring a more accurate understanding of the molecule's vibrational dynamics. mit.eduethernet.edu.et

The low-frequency region of the vibrational spectrum, typically below 200 cm⁻¹, is probed using far-infrared (FIR) and low-frequency Raman spectroscopy. nih.govchemrxiv.org This region is critical as it contains information about complex bending and deformation modes of the entire molecule as well as lattice vibrations involving the motion of the cation and anion against each other in the crystal structure. usherbrooke.caresearchgate.netrsc.org For the [OsCl₆]²⁻ anion, the IR-active T₁ᵤ bending mode (ν₄) is found at approximately 166 cm⁻¹. researchgate.net The Raman-active T₂g bending mode (ν₅) is observed at a similar energy, around 171 cm⁻¹. ias.ac.in The study of these low-frequency vibrations provides insight into the weaker, long-range forces within the crystal and the rigidity of the OsCl₆ octahedron. researchgate.net

Electronic Spectroscopy (UV-Vis) and d-d Transitions

The electronic absorption spectrum of the hexachloroosmate(IV) ion, [OsCl₆]²⁻, provides key information about its electronic structure. As Os(IV) has a 5d⁴ electron configuration, its spectrum in an octahedral ligand field is characterized by both spin-forbidden d-d transitions and much more intense ligand-to-metal charge transfer (LMCT) bands. dokumen.pubresearchgate.net The d-d transitions involve the promotion of an electron between the t₂g and e₉ orbitals, which are split in energy by the octahedral field of the chloride ligands. anu.edu.auresearchgate.net While these transitions are formally forbidden by the Laporte selection rule in a perfectly centrosymmetric environment, they can become weakly allowed through vibronic coupling. researchgate.net Irradiation within the d-d absorption bands has been shown to induce photosolvation processes. researchgate.netdokumen.pub

The UV-Visible spectrum of [OsCl₆]²⁻ in solution displays several absorption features. The spectrum is dominated by intense charge-transfer bands, but weaker d-d transitions are also present. researchgate.net Detailed spectrophotometric analysis in a 0.5 M HCl solution has identified several distinct absorption maxima and shoulders, each with a characteristic molar absorptivity (ε), which is a measure of the absorption intensity. researchgate.net The high molar absorptivity values for the bands at 370 nm and 334 nm confirm their assignment as allowed LMCT transitions, while the weaker surrounding features are more characteristic of the lower probability d-d transitions. researchgate.netresearchgate.net

Data for [H(DMSO)₂]₂[OsCl₆] in 0.5 M HCl solution. Sourced from researchgate.net.

X-ray Based Spectroscopies

X-ray based spectroscopic techniques are powerful, element-specific probes of electronic structure, making them highly suitable for studying osmium complexes.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine elemental composition and, crucially, the chemical (oxidation) state of elements in a sample. aip.orgrsc.org The method involves irradiating a material with X-rays, which causes the emission of core-level electrons. jdigitaldiagnostics.com The binding energy (BE) of these photoelectrons is characteristic of the element and its oxidation state. xpsdatabase.com

For the [OsCl₆]²⁻ anion, XPS can definitively identify the Os(IV) oxidation state. The Os 4f region of the spectrum is particularly informative, showing a characteristic doublet (Os 4f₇/₂ and Os 4f₅/₂) due to spin-orbit coupling. The binding energy of the more intense Os 4f₇/₂ peak for the closely related compound K₂[OsCl₆] has been reported in the range of 52.8 eV to 53.2 eV. xpsdatabase.netxpsdatabase.net This value is significantly higher than that observed for Os(II) complexes, which appear around 51.4 eV, providing a clear marker for the +4 oxidation state. aip.org

| Reported Os 4f Binding Energies for [OsCl₆]²⁻ and Related Compounds | | :--- | :--- | :--- | | Compound | Orbital | Binding Energy (eV) | | K₂[OsCl₆] | Os 4f₇/₂ | 53.2 | | K₂[OsCl₆] | Os 4f₇/₂ | 53.0 | | K₂[OsCl₆] | Os 4f₇/₂ | 52.8 | | [Os(bpy)₂(CO)Cl]⁺ (Os(II)) | Os 4f₇/₂ | 51.4 |

This table is interactive. Data sourced from multiple studies for comparison. aip.orgxpsdatabase.netxpsdatabase.net

X-ray Absorption Near Edge Structure (XANES) and NEXAFS Spectroscopy for Local Electronic Structure

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides detailed information about the local electronic structure, coordination geometry, and oxidation state of the absorbing atom. xpsdatabase.netgithub.io The technique measures the energy dependence of the X-ray absorption coefficient at and near the absorption edge of a core electron. iaea.orghelmholtz-berlin.de

For disodium (B8443419) hexachloroosmate, the Os L₃-edge (2p₃/₂ → 5d transition) and L₂-edge XANES spectra are particularly insightful. The shape and position of the absorption edge (the "white line") are sensitive to the density of unoccupied 5d states and the oxidation state of the osmium atom. jdigitaldiagnostics.comornl.gov The Os(IV) state in [OsCl₆]²⁻ would produce a white line at a higher energy compared to an Os(III) analogue, reflecting the higher oxidation state. researchgate.net

Furthermore, the spectra can exhibit pre-edge features corresponding to formally dipole-forbidden transitions (e.g., 2p → 5d t₂g), which become weakly allowed due to d-p orbital mixing in the non-centrosymmetric environment created by vibrations or slight distortions from perfect octahedral symmetry. The intensity and energy of these features provide information on the local coordination environment and the filling of the d-orbitals. github.io Studies on the thermal decomposition of (NH₄)₂[OsCl₆] have utilized in-situ XANES to successfully monitor changes in the osmium coordination sphere, demonstrating the technique's utility for this class of compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Studies for Solution and Solid-State Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization, though its application to paramagnetic compounds like disodium hexachloroosmate presents specific challenges and yields unique information. nsf.govrsc.org The Os(IV) center in the [OsCl₆]²⁻ anion is a d⁴ ion and is paramagnetic. This paramagnetism causes significant shifts in the NMR signals and can lead to substantial line broadening due to rapid nuclear relaxation, potentially rendering signals undetectable.

However, contrary to the assumption that all paramagnetic signals are hopelessly broad, NMR spectra have been successfully recorded for several paramagnetic Os(IV) complexes. rsc.orgrsc.org Research on phosphine-ligated osmium(IV) chloride complexes, OsCl₄(PR₂Ph)₂, showed sharp, well-resolved proton spectra with large chemical shifts attributed to a second-order Van Vleck paramagnetic mechanism. rsc.orgrsc.org

More pertinently, studies on cis-[OsIVCl₄(indazole)₂], a compound with a similar tetrachlorido-osmium(IV) core, revealed that despite the paramagnetism, the ¹H NMR signals were sharp enough to allow for the determination of coupling constants. nih.gov The proton chemical shifts in this complex were observed over an exceptionally wide range, from -9.42 to +16.49 ppm. nih.gov This demonstrates that NMR can be a powerful tool for structural elucidation of such Os(IV) complexes in solution, provided the relaxation effects are not overwhelming. For the solid state, NMR has been applied to characterize various other types of osmium complexes, often employing specialized techniques to overcome broadening effects.

Given these findings, NMR studies of this compound itself are challenging but not inconceivable, particularly for nuclei on any potential organic counter-ions or in solid-state experiments under specific conditions.

Reactivity and Reaction Mechanisms of Disodium Hexachloroosmate

Redox Chemistry and Electron Transfer Processes

The reactivity of disodium (B8443419) hexachloroosmate is significantly influenced by the accessible oxidation states of the central osmium atom. This section explores the redox behavior, the stability of various osmium oxidation states, and the mechanistic details of its oxidation and reduction reactions.

Electrochemical Redox Couples (e.g., Os(IV/III))

The hexachloroosmate anion, [OsCl₆]²⁻, in which osmium is in the +4 oxidation state, can be reversibly reduced to the Os(III) state. This process is characterized by the Os(IV)/Os(III) redox couple. Cyclic voltammetry studies of similar hexachloroosmate complexes, such as tripotassium hexachloroosmate in acetonitrile (B52724), show a reversible one-electron reduction process. For instance, the Os⁴⁺/Os³⁺ redox couple for K₃[OsCl₆] has been observed at a half-wave potential (E₁/₂) of +0.54 V versus a saturated calomel (B162337) electrode (SCE). vulcanchem.com This reversible nature indicates that both the Os(IV) and Os(III) species are stable under these electrochemical conditions.

The formal redox potential of this couple is sensitive to the surrounding chemical environment, including the nature of the cation and the solvent. For other osmium complexes, such as those with ammine and chloro ligands, the Os(IV)/Os(III) redox potentials have been measured and are influenced by factors like pH. researchgate.net For example, the formal potential (E'°) for trans-[Os(NH₃)₄Cl₂] is 0.73 V, while for OsNH₃Cl₅, it is 0.37 V. researchgate.net These values highlight the tunability of the osmium redox potential through ligand modification.

Redox reactions involving metal complexes are fundamental to many chemical and biological processes and are characterized by the transfer of electrons between species. stanford.edulibretexts.org The study of these redox couples is crucial for applications in areas like electrochemical energy storage and catalysis. utexas.edu

Table 1: Electrochemical Data for Selected Osmium Complexes

| Complex | Redox Couple | E'° or E₁/₂ (V vs. SCE/Ag/AgCl) | Method | Reference |

| K₃[OsCl₆] | Os(IV)/Os(III) | +0.54 | Cyclic Voltammetry | vulcanchem.com |

| trans-[Os(NH₃)₄Cl₂] | Os(IV)/Os(III) | 0.73 | Cyclic Voltammetry | researchgate.net |

| cis-[Os(NH₃)₄Cl₂] | Os(IV)/Os(III) | 0.83 | Cyclic Voltammetry | researchgate.net |

| mer-[Os(NH₃)₃Cl₃] | Os(IV)/Os(III) | 0.61 | Cyclic Voltammetry | researchgate.net |

| OsNH₃Cl₅ | Os(IV)/Os(III) | 0.37 | Cyclic Voltammetry | researchgate.net |

Variable Oxidation States of Osmium and Their Stability

Osmium is a transition metal known for its ability to exist in a wide range of oxidation states, from -2 to +8. quora.comdoubtnut.comwikipedia.org The most common and stable oxidation states in its compounds are +2, +3, +4, +6, and +8. quora.com The stability of a particular oxidation state is highly dependent on the coordination environment, including the nature of the ligands.

In disodium hexachloroosmate, the osmium atom is in the +4 oxidation state, which is a common and relatively stable state for osmium, particularly in octahedral geometries with halide ligands. iieng.org The Os(IV) center in the [OsCl₆]²⁻ anion is a d⁴ system. The stability of higher oxidation states generally increases down a group in the periodic table for transition metals. quora.com

While Os(IV) is stable in this complex, it can be reduced to Os(III) or oxidized. For example, the irreversible oxidation of the related K₃[OsCl₆] to an Os(V) species occurs at +1.23 V. vulcanchem.com The highest known oxidation state for osmium is +8, famously found in osmium tetroxide (OsO₄). doubtnut.comwikipedia.org Compounds of osmium in various oxidation states can be synthesized from precursor materials like ammonium (B1175870) hexachloroosmate(IV). iieng.org

Mechanistic Studies of Oxidation and Reduction Reactions

The mechanisms of oxidation and reduction reactions involving metal complexes can be broadly categorized into two main types: inner-sphere and outer-sphere electron transfer. nih.govsapub.orglibretexts.org

Outer-sphere electron transfer: In this mechanism, the electron transfer occurs between two complexes that remain separate, with their coordination spheres intact. libretexts.org The electron tunnels through the space separating the reactants. The self-exchange reaction between [OsCl₆]²⁻ and [OsCl₆]³⁻ is a classic example of an outer-sphere process. The rate of these reactions is influenced by the reorganization energy of the reactants and the solvent, as described by Marcus theory. libretexts.org

Inner-sphere electron transfer: This mechanism involves the formation of a bridged intermediate where a ligand is shared between the oxidizing and reducing metal centers. sapub.org The electron is transferred through this bridging ligand. While less common for hexahalo complexes which are relatively inert to substitution, this mechanism is important for other types of metal complex redox reactions. sapub.org

Mechanistic studies often employ techniques like cyclic voltammetry and spectroelectrochemistry to probe the reaction pathways and identify transient intermediates. nih.govresearchgate.net The oxidation and reduction of free radicals by metal complexes can also proceed via electron transfer or ligand transfer mechanisms. nih.gov The study of these mechanisms is crucial for understanding and designing catalytic processes. nih.govnih.gov

Ligand Substitution Reactions

Ligand substitution reactions involve the replacement of one or more ligands in a coordination complex with other ligands. savemyexams.com These reactions are fundamental to the synthesis of new osmium compounds and are key to understanding their reactivity.

Associative and Dissociative Mechanisms

Ligand substitution reactions in octahedral complexes like hexachloroosmate can proceed through several mechanisms, primarily associative (A), dissociative (D), or interchange (I). catalysis.bloglibretexts.orgyoutube.comu-tokyo.ac.jp

Dissociative (D) Mechanism: This is a two-step process where the first, rate-determining step is the cleavage of the bond between the metal and the leaving ligand, forming a five-coordinate intermediate. libretexts.orglibretexts.org The incoming ligand then rapidly coordinates to this intermediate. This mechanism is analogous to the Sₙ1 reaction in organic chemistry. u-tokyo.ac.jp Evidence for a dissociative pathway includes a reaction rate that is largely independent of the nature and concentration of the incoming ligand but is sensitive to the strength of the metal-leaving group bond. kccollege.ac.in Steric crowding in the reactant complex tends to accelerate the reaction by favoring dissociation. kccollege.ac.in

Associative (A) Mechanism: In this two-step mechanism, the incoming ligand first attacks the metal center to form a seven-coordinate intermediate. catalysis.blogwikipedia.org The leaving group then detaches in the second step. This is similar to the Sₙ2 mechanism. u-tokyo.ac.jp Associative mechanisms are characterized by a reaction rate that depends on the concentration of the incoming ligand and a negative entropy of activation. wikipedia.org

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. catalysis.blog It can be further classified as associative interchange (Iₐ) or dissociative interchange (Iₐ), depending on the degree of bond formation with the incoming ligand versus bond breaking with the leaving group in the transition state. youtube.com

For octahedral complexes, which are generally coordinatively saturated, dissociative pathways are often favored. kccollege.ac.in

Kinetics of Ligand Exchange

The kinetics of ligand exchange provide valuable insight into the reaction mechanism. nih.govnih.govcore.ac.uk The rate of substitution reactions can be studied using various techniques, including spectrophotometry and mass spectrometry. nih.govinorgchemres.orgsemanticscholar.org

For hexachloroosmate(III), the aquation reaction, which is the substitution of a chloride ligand by a water molecule, has been studied. The rate constant (k) for the aquation of [OsCl₆]³⁻ is reported to be 4.7 × 10⁻⁴ s⁻¹ at 25°C. vulcanchem.com

[OsCl₆]³⁻ + H₂O → [OsCl₅(H₂O)]²⁻ + Cl⁻

The rate of ligand substitution in octahedral complexes is influenced by several factors, including the charge on the complex, steric effects, and the crystal field stabilization energy (CFSE). libretexts.orgkccollege.ac.in Complexes with high CFSE, such as those with d³ or low-spin d⁶ electron configurations, tend to be substitution-inert. libretexts.org

The study of ligand exchange kinetics is essential for understanding how metal complexes react in solution and is crucial for applications in catalysis where the lability of ligands can play a significant role. nih.govcore.ac.uk

Influence of Steric and Electronic Factors on Reactivity

The reactivity of the hexachloroosmate(IV) anion, [OsCl₆]²⁻, is significantly governed by a combination of steric and electronic factors inherent to its structure. As a d⁴ octahedral complex, the Os(IV) center is relatively electron-rich and substitutionally inert, a characteristic often observed for third-row transition metals, which generally form more stable complexes compared to their second-row counterparts. archive.org The six chloride ligands create a sterically crowded coordination sphere, which hinders the direct approach of incoming nucleophiles. This steric hindrance tends to favor dissociative (SN1-type) or interchange mechanisms over purely associative (SN2-type) pathways for ligand substitution.

Stereochemical Outcomes of Substitution

Substitution reactions involving the octahedral [OsCl₆]²⁻ complex can, in principle, proceed through several mechanistic pathways, each with distinct stereochemical consequences. kccollege.ac.in The specific outcome depends on the formation of either a five-coordinate or a seven-coordinate intermediate.

A dissociative (D or Sₙ1-like) mechanism is often favored for sterically congested complexes. This pathway involves the initial departure of a chloride ligand, generating a five-coordinate intermediate. This intermediate can adopt one of two primary geometries:

Square Pyramidal: If the intermediate maintains a square pyramidal geometry, the incoming nucleophile is most likely to attack the vacant coordination site, leading to a retention of stereochemistry . kccollege.ac.in

Trigonal Bipyramidal: If the five-coordinate intermediate rearranges to a more stable trigonal bipyramidal structure, the incoming ligand can attack multiple positions. This typically leads to stereochemical rearrangement , yielding a mixture of cis and trans isomers if the parent complex was appropriately substituted. kccollege.ac.in

An associative (A or Sₙ2-like) mechanism involves the initial attack of the incoming nucleophile to form a seven-coordinate intermediate. Such a mechanism, which is less likely for [OsCl₆]²⁻ due to steric hindrance, generally proceeds with retention of the original configuration . kccollege.ac.in Given these possibilities, substitution reactions on derivatives of hexachloroosmate are more likely to result in retention or rearrangement of stereochemistry rather than the clean inversion of configuration (Walden inversion) characteristic of Sₙ2 reactions at tetrahedral carbon centers. kccollege.ac.inlibretexts.orgpressbooks.pub

| Mechanism Type | Intermediate Geometry | Likelihood for [OsCl₆]²⁻ | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Dissociative (Sₙ1-like) | Square Pyramidal | Probable | Retention | kccollege.ac.in |

| Dissociative (Sₙ1-like) | Trigonal Bipyramidal | Probable | Rearrangement / Racemization | kccollege.ac.inlibretexts.org |

| Associative (Sₙ2-like) | Seven-Coordinate | Less Probable | Retention | kccollege.ac.in |

Hydrolysis Pathways and Products

In aqueous solutions, the [OsCl₆]²⁻ anion undergoes hydrolysis, also known as aquation, although the process can be slow. researchgate.net Some derivative osmium(IV) complexes are noted to be kinetically inert and resistant to hydrolysis under certain conditions. researchgate.net The initial and rate-determining step in the hydrolysis of hexachloroosmate(IV) is the substitution of a single chloride ligand by a water molecule, forming the aquapentachloroosmate(IV) anion. researchgate.net

Reaction Pathway: [OsCl₆]²⁻ + H₂O ⇌ [Os(H₂O)Cl₅]⁻ + Cl⁻

This aquation process has been studied in 1.5F NaCl solutions at a pH of 2.2. researchgate.net Under these conditions, the [Os(H₂O)Cl₅]⁻ species is formed, which can then participate in further hydrolysis reactions. Research has indicated that this intermediate hydrolyzes to a distinct, previously uncharacterized species that exhibits an absorption spectrum peak at 365 mμ. researchgate.net The spectral characteristics suggest the formation of a dimeric, oxygen-bridged complex, postulated to be [(OH)Cl₄Os-O-OsCl₄(OH)]⁴⁻. researchgate.net The rate of these hydrolysis reactions is significantly accelerated by the presence of radiation. researchgate.net In certain biological contexts, hydrolysis can also be catalyzed by endogenous molecules such as glutathione. nih.gov

Reactions with Organic Reagents and Derivatives

This compound serves as a vital and versatile precursor for the synthesis of a wide array of osmium complexes, particularly organo-osmium compounds. Its reactions with various organic reagents typically involve ligand substitution at the osmium center, often accompanied by a reduction of the metal's oxidation state from Os(IV) to lower states like Os(II) or Os(0), which are common in catalytic applications. iieng.org

Formation of Organo-osmium Complexes

The synthesis of organo-osmium complexes from this compound is a cornerstone of osmium coordination chemistry. These reactions provide access to compounds with applications in homogeneous catalysis and materials science.

Key synthetic routes include:

Reactions with Phosphines: A common method to produce Os(II) phosphine (B1218219) complexes involves the reaction of a hexachloroosmate(IV) salt with an excess of triphenylphosphine (B44618) (PPh₃). For example, heating ammonium hexachloroosmate with PPh₃ in a solvent mixture of 2-methoxyethanol (B45455) and water results in the reduction of the metal center and the formation of dichloridotetrakis(triphenylphosphine)osmium(II), OsCl₂(PPh₃)₄. iieng.org

Reactions with Phosphonium (B103445) Salts: this compound dihydrate reacts with certain organo-triphenylphosphonium chlorides in dimethyl sulfoxide (B87167) (DMSO). researchgate.net In these reactions, the [OsCl₆]²⁻ anion is retained, acting as the counter-anion to the organic phosphonium cation to form complexes such as [Ph₃PR]₂[OsCl₆]·4DMSO. researchgate.net

Precursor to Arene Complexes: this compound is the ultimate starting material for many important organo-osmium(II) arene complexes, often referred to as 'piano-stool' compounds. researchgate.netnih.gov The synthesis of these complexes, such as those of the type [(η⁶-arene)OsCl₂]₂, proceeds through intermediate steps but originates from a simple osmium salt like hexachloroosmate.

| Reactants | Conditions | Product(s) | Reference |

|---|---|---|---|

| (NH₄)₂OsCl₆, Triphenylphosphine (PPh₃) | Reflux in 2-methoxyethanol / H₂O | OsCl₂(PPh₃)₄ | iieng.org |

| Na₂[OsCl₆]·2H₂O, (2-oxopropyl)triphenylphosphonium chloride | Dimethyl sulfoxide (DMSO) | [Ph₃PCH₂C(O)Me]₂[OsCl₆]·4DMSO | researchgate.net |

| Na₂[OsCl₆]·2H₂O, (2-carboxyethyl)triphenylphosphonium chloride | Dimethyl sulfoxide (DMSO) | [Ph₃PCH₂CH₂C(O)OH]₂[OsCl₆]·4DMSO | researchgate.net |

Reductive Elimination and Other Decomposition Pathways

Reductive elimination is a fundamental reaction in organometallic chemistry and a key step in many catalytic cycles involving osmium complexes derived from this compound. archive.org This reaction is the formal reverse of oxidative addition and involves the coupling of two ligands bound to the metal center, resulting in a decrease in the metal's oxidation state and coordination number. For instance, an intermediate Os(IV) species bearing alkyl and hydride ligands could undergo reductive elimination to form an alkane and an Os(II) complex. archive.org

While reductive elimination typically occurs from an organometallic intermediate rather than directly from the stable [OsCl₆]²⁻ anion, it is a crucial decomposition or product-forming pathway for the more reactive, lower-valent organo-osmium species generated from it. archive.org For example, in catalytic transfer hydrogenation reactions, the final step involves the elimination of the newly reduced organic molecule from the osmium center. nih.gov

Other decomposition pathways for derivatives of this compound include the previously discussed hydrolysis (Section 6.3). Furthermore, organo-osmium complexes, particularly those designed for catalytic purposes, can be deactivated or decompose through reactions with endogenous nucleophiles, which represents an important consideration in their application. nih.gov

Advanced Coordination Chemistry

Formation of Mixed-Ligand Osmium(IV) Complexes

The hexachloroosmate(IV) anion, [OsCl₆]²⁻, derived from disodium (B8443419) hexachloroosmate, serves as a versatile precursor for the synthesis of a wide array of mixed-ligand osmium(IV) complexes. The substitution of chloride ligands can be achieved by reacting the parent complex with various monodentate and polydentate ligands.

The synthesis of osmium(IV) complexes with ligands containing a pyrazole (B372694) nucleus has been reported. nih.govtandfonline.com These reactions result in the formation of new Os(IV) compounds characterized by various spectroscopic and analytical techniques, including ESI-MS, ICP-OES, IR spectroscopy, and electronic spectroscopy. nih.govtandfonline.com Similarly, osmium(IV) complexes with pyrazole carbothioamide ligands have been synthesized and characterized, demonstrating the adaptability of the osmium(IV) center to coordinate with different heterocyclic moieties. researchgate.net

The reactivity of [OsCl₆]²⁻ extends to reactions with aryl Grignard reagents, leading to the formation of homoleptic osmium(IV) tetraaryl complexes, Os(aryl)₄. nih.gov This method allows for the introduction of pre-functionalized aryl ligands, expanding the library of available osmium tetraaryl compounds. nih.gov Furthermore, novel dichlorodihydridoosmium(IV) complexes of the type OsH₂Cl₂(PR₃)₂ have been synthesized, showcasing the substitution of chloride ions and a change in the coordination environment around the osmium center. acs.org

The formation of mixed-ligand complexes is not limited to substitution reactions. For instance, the reaction of (H₂ind)[OsIVCl₅(κN1-2H-ind)] in a high-boiling-point organic solvent leads to an Anderson rearrangement, yielding cis-[OsIVCl₄(κN2-1H-ind)₂]. nih.gov This transformation involves a change in the coordination mode of the indazole ligand. nih.gov

A series of osmium(IV) complexes with the general formula [Os(L)(Br)₄], where L represents various bidentate ligands such as 2-benzoyl pyridine (B92270) and di-pyridyl amine, have been synthesized from hexabromoosmate(IV), a related hexahaloosmate. spuvvn.edu This further illustrates the principle of ligand substitution in forming mixed-ligand osmium(IV) complexes. spuvvn.edu

| Precursor Complex | Reactant Ligand(s) | Resulting Mixed-Ligand Complex | Reference |

| [OsCl₆]²⁻ | Pyrazole-containing ligands | Os(IV) complexes with pyrazole nucleus | nih.govtandfonline.com |

| [OsCl₆]²⁻ | Pyrazole carbothioamide ligands | Os(IV) pyrazole carbothioamide complexes | researchgate.net |

| (Oct₄N)₂[OsBr₆] | Aryl Grignard reagents | Os(aryl)₄ | nih.gov |

| (H₂ind)[OsIVCl₅(κN1-2H-ind)] | Heat (Anderson rearrangement) | cis-[OsIVCl₄(κN2-1H-ind)₂] | nih.gov |

| [OsBr₆]²⁻ | 2-benzoyl pyridine, di-pyridyl amine, etc. | [Os(L)(Br)₄] | spuvvn.edu |

Chelation Effects on Complex Stability and Reactivity

The formation of chelate rings upon the coordination of polydentate ligands to the osmium(IV) center significantly influences the stability and reactivity of the resulting complexes. This chelation effect is a critical factor in the design and synthesis of robust and functionally specific osmium compounds.

The coordination of multianionic chelating ligands has been explored to stabilize high-valent transition metal complexes, including those of osmium. caltech.eduresearchgate.net For example, the tetradentate tetraanionic ligand 1,2-bis(3,5-dichloro-2-hydroxybenzamido)ethane (H₄CHBA-Et) readily coordinates to osmium(VI) and can be reduced to form stable osmium(IV) complexes. researchgate.net The resulting complexes, such as K₂[{Os(η⁴-CHBA-Et)(OPPh₃)}₂-O], demonstrate the ability of such ligands to occupy the equatorial sites of an octahedral metal center, thereby imparting significant stability. researchgate.net

Pincer ligands, which are a class of chelating ligands that bind to a metal center through three donor atoms, also play a crucial role in stabilizing osmium(IV) species. csic.es The rigid geometry imposed by pincer ligands, often forming two five-membered metalla-rings, can prevent fluxional processes and stabilize less common coordination polyhedra. csic.es For instance, pincer ligands have been shown to favor the osmium(IV) oxidation state with a pentagonal bipyramidal arrangement of ligands. csic.es

The stability of osmium(IV) complexes can also be tuned by the nature of the chelating ligand. Studies on osmium complexes with tetradentate dianionic chelating ligands like salen, bpb, and bpc have shown that these ligands can stabilize Os(IV) and Os(III) oxidation states. rsc.org Electrochemical studies on these complexes reveal reversible oxidation waves, indicating a degree of electronic stability conferred by the chelating ligand. rsc.org

The reactivity of chelated osmium complexes is also markedly different from their non-chelated counterparts. The hemilabile nature of some chelating ligands, such as the ether-diphosphine pincer ligand xant(PiPr₂)₂, allows for the activation of otherwise unreactive bonds. acs.orgnih.govunizar.es In the case of OsH₄{κ³-P,O,P-[xant(PiPr₂)₂]}, the dissociation of the oxygen atom from the osmium center creates an unsaturated intermediate that can activate the Si-H bond of tertiary silanes. acs.orgnih.govunizar.es This highlights how the chelate effect can be manipulated to control the reactivity of the metal center.

Trans Effect in Osmium Complexes

The trans effect, the ability of a ligand to influence the lability of the ligand positioned trans to it, is a well-established phenomenon in coordination chemistry, particularly for square planar complexes. wikipedia.orghooghlywomenscollege.ac.indalalinstitute.com While most extensively studied in platinum(II) chemistry, the trans effect also operates in octahedral complexes, including those of osmium(IV). wikipedia.orghooghlywomenscollege.ac.in The trans effect is a kinetic phenomenon, while the related trans influence refers to the thermodynamic effect on ground-state properties like bond lengths. libretexts.org

The synthesis of specific isomers of osmium complexes can be directed by the trans effect. For example, in the synthesis of cisplatin, the greater trans effect of Cl⁻ compared to NH₃ dictates the final cis geometry. wikipedia.org A similar rationale can be applied to the synthesis of osmium complexes. The series of ligands with increasing trans effect is generally accepted as: F⁻, H₂O, OH⁻ < NH₃ < py < Cl⁻ < Br⁻ < I⁻, SCN⁻, NO₂⁻, SC(NH₂)₂, Ph⁻ < SO₃²⁻ < PR₃, AsR₃, SR₂, CH₃⁻ < H⁻, NO, CO, CN⁻, C₂H₄. wikipedia.org

In octahedral osmium(IV) complexes, the trans influence can be observed through structural analysis. For instance, in mer-trichloro(acetonitrile)bis(triphenylphosphine)osmium(III), the Os-Cl bond trans to the acetonitrile (B52724) ligand is not significantly different from the mean of the cis Os-Cl bonds, suggesting a comparable trans influence for acetonitrile and chloride in this specific complex. cdnsciencepub.com

The choice of starting material and reaction conditions can be critical in obtaining a desired isomer, influenced by the trans effect. The synthesis of cis- and trans-isomers of [OsCl₄(Py)₂]⁻ has been documented, with both being crystallographically characterized, indicating that isomeric control is achievable in osmium chemistry. nih.gov The ability to control the stereochemistry of octahedral metal complexes is crucial, as exemplified by the differing biological activities of cis- and trans-platinum anticancer drugs. nih.gov

Synthesis and Properties of Related Hexahaloosmate Anions (e.g., [OsBr₆]²⁻)

The chemistry of disodium hexachloroosmate is part of a broader family of hexahaloosmate(IV) anions, [OsX₆]²⁻, where X can be F, Cl, Br, or I. The synthesis and properties of these related anions, particularly the hexabromoosmate(IV) anion, [OsBr₆]²⁻, provide a valuable comparative context.

Ammonium (B1175870) hexabromoosmate(IV), (NH₄)₂[OsBr₆], is a common starting material for the synthesis of various osmium complexes. anu.edu.auiieng.org It can be prepared through a modified literature procedure from potassium osmate. iieng.org The synthesis of (NH₄)₂[OsBr₆] has also been reported in the context of inorganic syntheses compilations. umich.edu

The reactivity of [OsBr₆]²⁻ is similar to that of [OsCl₆]²⁻, serving as a precursor for substitution reactions. For example, it reacts with molten 2-hydroxypyridine (B17775) to form the dinuclear complex Os₂(hp)₄Br₂. purdue.edu It is also used in the synthesis of osmium(IV) tetraaryl complexes through reactions with Grignard reagents, demonstrating its utility as an alternative to the chloro-analogue. nih.govrsc.org

The properties of the hexahaloosmate anions can be compared to understand the influence of the halide ligand. For instance, the reaction of OsCl₃ with pentamethylcyclopentadiene in ethanol (B145695) in the presence of air yields the ionic osmium(IV) compound [Cp*₂OsCl]₂[OsCl₆], highlighting the facile oxidation to the tetravalent state. researchgate.net

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of many-body systems, including transition metal complexes. scispace.comwikipedia.org It offers a framework to understand and calculate the ground state density and energy of molecules. scispace.com DFT calculations have been applied to the hexachloroosmate(IV) anion, [OsCl₆]²⁻, to investigate its electronic properties and bonding. researchgate.netscispace.com These studies are crucial for interpreting experimental data and predicting the compound's characteristics. nih.gov

A combined approach using DFT and experimental techniques like Hard X-ray Photoelectron Spectroscopy (HAXPES) has been used to investigate the bulk electronic structure of related materials, showing good agreement between theoretical calculations and experimental valence band features. aps.org

Geometry optimization is a fundamental computational step to determine the lowest energy structure of a molecule. umd.edubioinformaticsreview.com For the [OsCl₆]²⁻ anion, while an ideal octahedral (Oₕ) symmetry is often assumed for spectroscopic studies, quantum chemical calculations have indicated slight distortions from this perfect geometry. rsc.org For instance, calculations have shown a minor distortion to D₂ₕ symmetry. rsc.org In the solid state, crystallographic data for Na₂[OsCl₆] confirms a cubic crystal system (space group Fm-3m), which is consistent with an octahedral geometry for the [OsCl₆]²⁻ anion. researchgate.net

Molecular Orbital (MO) analysis provides a detailed picture of the bonding within the complex. bioinformaticsreview.com In the octahedral [OsCl₆]²⁻ complex, the d-orbitals of the osmium center are split into t₂g and e₉ sets by the ligand field. libretexts.orgresearchgate.net The electronic ground state of the Os(IV) ion (a 5d⁴ system) in an octahedral field is ³T₁₉. rsc.org The molecular orbitals are formed from the interaction of the osmium 5d orbitals and the chlorine ligand orbitals. MO diagrams help visualize key electronic transitions, such as Ligand-to-Metal Charge Transfer (LMCT) bands observed in the UV-visible spectrum. rsc.org

Optimized Geometry of [OsCl₆]²⁻

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Symmetry (Theoretical) | D₂ₕ (slight distortion) | Quantum Chemical Calculation | rsc.org |

| Symmetry (Experimental, Solid) | Fm-3m (cubic) | Single Crystal X-ray Diffraction | researchgate.net |

| Os-Cl distance (Calculated) | ~2.41 Å | ssfs-CASPT2 WB-AIMP | researchgate.net |

Theoretical methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental results. tau.ac.il For the [OsCl₆]²⁻ complex, quantum chemical calculations have been performed to predict its electronic absorption spectrum. rsc.org Methods like CASSCF/IMCP-SR1 and XMC-QDPT2/SBKJC have been used to calculate transition energies, which correspond to the LMCT bands observed experimentally. rsc.org For example, a calculated transition energy of 3.1 eV (399 nm) corresponds to a shoulder in the experimental spectrum, while a group of transitions calculated between 3.86 and 4.03 eV aligns with the experimental bands in the 320–370 nm region. rsc.org

DFT calculations are also employed to predict vibrational frequencies. nih.gov The number of vibrational modes for a non-linear molecule with N atoms is given by the formula 3N-6. libretexts.org For the 7-atom [OsCl₆]²⁻ anion, this results in 15 vibrational modes. Calculations for the analogous [OsF₆]²⁻ cluster have determined the totally symmetric vibrational frequency ν(a₁₉) to be 626 cm⁻¹, which is in good agreement with experimental data. researchgate.net Similar calculations for [OsCl₆]²⁻ predict the ν(a₁₉) frequency at 355 cm⁻¹. researchgate.net

While NMR chemical shift calculations are a powerful tool, their specific application to the paramagnetic Os(IV) center in disodium (B8443419) hexachloroosmate is complex. tau.ac.ildcu.ie

Calculated Spectroscopic Data for [OsCl₆]²⁻

| Parameter | Calculated Value | Experimental Value | Method | Reference |

|---|---|---|---|---|

| Electronic Transition (LMCT) | 3.1 eV (399 nm) | Shoulder in spectrum | CASSCF/IMCP-SR1 | rsc.org |

| Electronic Transition (LMCT) | 3.86-4.03 eV (307-321 nm) | ~320-370 nm | CASSCF/IMCP-SR1 | rsc.org |

| Vibrational Frequency (ν(a₁₉)) | 355 cm⁻¹ | - | ssfs-CASPT2 WB-AIMP | researchgate.net |

Molecular Dynamics Simulations (if applicable, for reactivity/solution behavior)

Molecular dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing insights into processes like reaction dynamics and behavior in solution. uantwerpen.be Reactive MD simulations, which allow for the formation and breaking of chemical bonds, are particularly suited to studying reaction mechanisms without prior assumptions about the processes involved. uantwerpen.beescholarship.org While extensive MD simulation studies specifically on the solution behavior of disodium hexachloroosmate are not widely reported in the reviewed literature, the methodology is highly applicable. Such simulations could be used to explore the solvation dynamics, ion-pairing effects in solution, and the mechanisms of ligand exchange or hydrolysis reactions at an atomistic level. nih.govnasa.gov

Ligand Field Theory and Crystal Field Theory Applications

Crystal Field Theory (CFT) and the more advanced Ligand Field Theory (LFT) are foundational models for understanding the electronic structure and properties of transition metal complexes. wikipedia.orguni-siegen.delibretexts.org CFT treats ligands as point charges that create an electrostatic field, causing the degeneracy of the metal's d-orbitals to be lifted. libretexts.orguomustansiriyah.edu.iq In an octahedral complex like [OsCl₆]²⁻, the five d-orbitals split into a lower-energy t₂g set and a higher-energy e₉ set. libretexts.orgresearchgate.net

The energy separation between these levels is denoted as Δₒ (or 10Dq). uomustansiriyah.edu.iq Osmium is a 5d transition metal, and third-row transition metals generally exhibit large Δₒ values, leading to low-spin complexes. libretexts.org For the d⁴ Os(IV) ion, the large splitting energy forces all four electrons to occupy the lower t₂g orbitals, resulting in a (t₂g)⁴ configuration and a low-spin state. researchgate.net LFT combines CFT with molecular orbital theory to provide a more complete picture that includes the covalent character of metal-ligand bonds. wikipedia.orglibretexts.org These theories successfully account for the magnetic properties and optical spectra of complexes like [OsCl₆]²⁻. wikipedia.org

Quantum Chemical Approaches to Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions. chemrxiv.orgresearchgate.net For the [OsCl₆]²⁻ complex, these methods have been applied to study its photochemical reactions. rsc.orgresearchgate.net Upon irradiation, the complex can undergo photosolvation or photoreduction. researchgate.net Theoretical studies have investigated the nature of the short-lived intermediates formed during these processes. rsc.org

Calculations suggest that upon photoexcitation, one possible mechanism involves the formation of a square pyramidal [OsCl₅]⁻ intermediate. rsc.org Quantum chemical methods were used to evaluate the energetics of this intermediate in both triplet and quintet spin states, comparing the calculated absorption spectra of these potential intermediates with transient absorption spectra obtained experimentally to identify the most likely reaction pathway. rsc.org These studies demonstrate the power of combining computational approaches with experimental data to construct and verify complex reaction mechanisms. rsc.org

Applications in Catalysis

Homogeneous Catalysis mediated by Osmium Complexes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a field where organometallic osmium complexes have demonstrated considerable utility. iieng.orgresearchgate.net These catalysts, often derived from precursors like disodium (B8443419) hexachloroosmate, are valued for their potential to drive reactions with high selectivity under relatively mild conditions. researchgate.netwebelements.com The properties of these organometallic catalysts are determined by both the central osmium metal and the surrounding organic and inorganic ligands. iieng.org

Osmium complexes are effective catalysts for various oxidation reactions, including the conversion of alcohols to carbonyl compounds such as aldehydes and ketones. researchgate.net For instance, catalytic amounts of osmium tetroxide, in conjunction with co-oxidants like sulfoxides or N-methylmorpholine-N-oxide, can facilitate the oxidation of primary and secondary alcohols. wikipedia.org Research has also shown that triosmium dodecacarbonyl can catalyze the oxidation of alcohols like 1-phenylethanol (B42297) to acetophenone (B1666503) using hydrogen peroxide. researchgate.net

Recent studies have explored visible-light-induced oxidation of alcohols using luminescent osmium(VI) nitrido complexes. webelements.comunito.it In these systems, primary and secondary alcohols are converted to their corresponding carbonyl compounds. webelements.comunito.it The choice of ligands and reaction conditions significantly influences the reaction outcomes and selectivity. researchgate.net

Table 1: Examples of Osmium-Catalyzed Alcohol Oxidation

| Osmium Catalyst System | Substrate | Product | Co-oxidant/Conditions | Reference |

|---|---|---|---|---|

| Osmium Tetroxide (catalytic) | Primary/Secondary Alcohols | Aldehydes/Ketones | Sulfoxides or N-methylmorpholine-N-oxide | wikipedia.org |

| Os3(CO)12 | 1-Phenylethanol | Acetophenone | H2O2/Pyridine (B92270) | researchgate.net |

| Luminescent Osmium(VI) Nitrido Complex | Primary/Secondary Alcohols | Carbonyl Compounds | Visible light | webelements.comunito.it |

Osmium complexes have emerged as powerful catalysts for hydrogenation reactions, including the reduction of alkenes and the selective hydrogenation of unsaturated fatty acids. fishersci.ptumich.edu While historically less studied than their ruthenium counterparts, osmium catalysts have recently been shown to exhibit comparable or even superior activity and stability. fishersci.ptmdpi.com

The hydrogenation of alkenes to alkanes is a thermodynamically favorable process that is facilitated by metal catalysts. nih.gov Arene-osmium(II) complexes have demonstrated the ability to hydrogenate styrene (B11656) to ethylbenzene (B125841) with high yields under hydrogen pressure. dcu.ie Furthermore, osmium-based catalysts have shown remarkable selectivity in the hydrogenation of unsaturated fatty acid derivatives. For example, an osmium catalyst achieved a 98% isolated yield of (Z)-octadec-9-en-1-ol (oleyl alcohol) from the hydrogenation of triolein, leaving the carbon-carbon double bond intact. Current time information in Bangalore, IN. This high chemoselectivity is a significant advantage in complex molecule synthesis. Current time information in Bangalore, IN.

Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a valuable transformation in organic synthesis. smolecule.com Osmium complexes have been developed to catalyze the reaction between alkenes and diazo compounds to produce cyclopropanes. nih.govgoogle.com For instance, dimer complexes such as [{OsCl(μ-Cl)(η⁶-p-cymene)}₂] can efficiently promote the cyclopropanation of styrene derivatives with ethyl diazoacetate at 80 °C. thieme-connect.de

Catalytic systems derived from osmium porphyrin complexes are noted for being extremely efficient in converting styrenes and diazo reagents into cyclopropanes with high yields and stereoselectivity. nih.govgoogle.com

Table 2: Osmium-Catalyzed Cyclopropanation of Styrene

| Catalyst | Substrates | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| [{OsCl(μ-Cl)(η⁶-p-cymene)}₂] | Styrene derivatives + Ethyl diazoacetate | Cyclopropanes | Efficient promotion at 80 °C | thieme-connect.deadimetchem.com |

| [Os(TTP)]₂ (TTP = tetra-p-tolylporphyrinato) | Styrenes + Diazo reagents | Cyclopropanes | High yields and stereoselectivity | nih.govgoogle.com |

Understanding the reaction mechanisms of osmium-catalyzed reactions is crucial for their optimization. researchgate.net

Oxidation of Alcohols: For certain luminescent osmium(VI) nitrido complexes, the proposed mechanism for alcohol oxidation involves an initial rate-limiting hydrogen-atom transfer (HAT) from the α-carbon of the alcohol to the excited state of the osmium nitrido complex. webelements.comunito.it

Hydrogenation Reactions: In transfer hydrogenation reactions catalyzed by Noyori-type osmium catalysts, the mechanism is believed to be a ligand-assisted outer-sphere process. thieme-connect.denih.gov This involves a six-membered ring transition state where there is no direct interaction between the substrate and the metal center; instead, a hydride and a proton are transferred simultaneously from the osmium-hydride and the amine ligand, respectively. thieme-connect.de For C-C coupling reactions via transfer hydrogenation, a proposed mechanism involves the oxidative coupling of an olefin and a dione (B5365651) to form an oxa-osmacyclopentane intermediate. illinois.edu

Cyclopropanation Reactions: In osmium porphyrin-catalyzed cyclopropanations, mechanistic studies and labeling experiments suggest that a trans-osmium(II) bis(carbene) species is the active catalyst, rather than a mono(carbene) complex. nih.govgoogle.com

Disodium Hexachloroosmate as a Precursor to Active Catalytic Species

This compound (Na₂[OsCl₆]) is a key precursor in the synthesis of various catalytically active osmium complexes. webelements.comillinois.edu Its use is often preferred as it provides a safer alternative to the highly toxic and volatile osmium tetroxide (OsO₄). webelements.com The Os(IV) center in Na₂[OsCl₆] makes it a versatile starting material for accessing osmium complexes in different oxidation states, including Os(0), Os(II), and Os(VI), which are central to many catalytic cycles.

Several important classes of osmium catalysts are synthesized from this compound or its ammonium (B1175870) salt analogue, (NH₄)₂[OsCl₆]:

Arene-Osmium(II) Complexes: The catalytically important dimer [(η⁶-C₆H₆)OsCl₂]₂ can be obtained in high yield from the reaction of Na₂[OsCl₆] with 1,3-cyclohexadiene. researchgate.net These half-sandwich complexes are precursors for a wide range of catalysts used in hydrogenation, oxidation, and C-C bond-forming reactions. dcu.ie

Osmium(II) and Osmium(0) Phosphine (B1218219) Complexes: Divalent osmium complexes can be synthesized from hexahaloosmates(IV). webelements.com For example, the Os(0) complex Os(CO)₃(PPh₃)₂ has been prepared in nearly quantitative yield starting from Na₂[OsCl₆]. webelements.com Such complexes are valuable in homogeneous catalysis. webelements.com

Osmocene Derivatives: Decamethylosmocene, [Os(η⁵-C₅Me₅)₂], a stable organometallic compound, can be synthesized in 82% yield through the direct reaction of Na₂[OsCl₆] with pentamethylcyclopentadiene in ethanol (B145695). researchgate.net

Dihydrogen Complexes: Sodium hexachloroosmate(IV) dihydrate is explicitly used to prepare dihydrogen complexes of osmium(II), which are relevant in hydrogenation catalysis. mdpi.comillinois.edu

The utility of this compound as a starting material simplifies access to a broad spectrum of osmium catalysts, thereby facilitating further research and application in organic synthesis. webelements.comgoogle.com

Catalyst Design and Optimization Studies

Ligand Effects: The choice of ligands coordinated to the osmium center is paramount. numberanalytics.comresearchgate.net Ligands modify the electronic and steric environment of the metal, which in turn influences the catalyst's activity and selectivity. numberanalytics.com For example, in asymmetric transfer hydrogenation, chiral ligands like TsDPEN are used to create catalysts that produce one enantiomer of a product in high excess. nih.gov

Reaction Conditions: Optimizing conditions such as temperature, pressure, and solvent is essential for maximizing catalyst performance. researchgate.net

Support and Immobilization: For heterogeneous applications, or to facilitate catalyst recovery, osmium complexes can be immobilized on solid supports. numberanalytics.com Researchers have developed magnetically recoverable osmium catalysts for dihydroxylation reactions, which can be easily separated from the reaction mixture using a magnet and reused. numberanalytics.com

Computational Modeling: Modern catalyst design often employs computational tools to gain mechanistic insights and predict the effects of modifications. By modeling reaction pathways and transition states, researchers can virtually screen potential catalyst structures to identify promising candidates before undertaking experimental synthesis, saving time and resources. For example, computational studies can help in selecting substituents on a ligand to lower the activation energy of a desired reaction step.

Strategies for modifying osmium-based materials include anion modulation, constructing heterostructures, and substrate engineering to fine-tune their electronic structure and catalytic activity for energy-related applications.

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Na₂[OsCl₆] |

| Osmium Tetroxide | OsO₄ |

| Triosmium dodecacarbonyl | Os₃(CO)₁₂ |

| 1-Phenylethanol | C₈H₁₀O |

| Acetophenone | C₈H₈O |

| N-methylmorpholine-N-oxide | C₅H₁₁NO₂ |

| Hydrogen Peroxide | H₂O₂ |

| Pyridine | C₅H₅N |

| Styrene | C₈H₈ |

| Ethylbenzene | C₈H₁₀ |

| Triolein | C₅₇H₁₀₄O₆ |

| (Z)-octadec-9-en-1-ol (Oleyl alcohol) | C₁₈H₃₆O |

| [{OsCl(μ-Cl)(η⁶-p-cymene)}₂] | C₂₀H₂₈Cl₄Os₂ |

| Ethyl diazoacetate | C₄H₆N₂O₂ |

| Cyclopropane | C₃H₆ |

| (5,10,15,20-Tetra-p-tolylporphyrinato)osmium(II) | [Os(TTP)] |

| Ammonium hexachloroosmate(IV) | (NH₄)₂[OsCl₆] |

| [(η⁶-C₆H₆)OsCl₂]₂ | C₁₂H₁₂Cl₄Os₂ |

| 1,3-Cyclohexadiene | C₆H₈ |

| Osmium(0) tricarbonyl bis(triphenylphosphine) | Os(CO)₃(PPh₃)₂ |

| Decamethylosmocene | [Os(η⁵-C₅Me₅)₂] |

| Pentamethylcyclopentadiene | C₁₀H₁₆ |

Applications in Advanced Materials Science

Precursor for Osmium-Based Nanomaterials

The compound is a key starting material for the synthesis of osmium (Os) and osmium oxide (OsOₓ) nanoparticles. europa.eu Osmium is one of the least studied precious metals, but its nanomaterials are gaining interest due to their distinct properties compared to more common noble metals like gold or platinum. europa.eunih.gov The availability of soluble precursors like hexachloroosmate salts is crucial for developing wet chemical synthesis routes that allow for control over nanoparticle size and structure. nih.govresearchgate.net

Osmium nanoparticles can be synthesized from hexachloroosmate precursors, such as the closely related dihydrogen hexachloroosmate (H₂OsCl₆), through various chemical reduction methods. nih.govresearchgate.net Surfactant-free syntheses are particularly notable as they yield nanoparticles suitable for applications like catalysis without the interference of surface-adsorbed ligands. nih.govresearchgate.net

A common approach involves the reduction of the osmium precursor in a solvent mixture, often using low-boiling-point alcohols like methanol (B129727) or ethanol (B145695) which also act as reducing agents. nih.gov Research has explored the influence of several parameters on the resulting nanoparticles:

Precursor and Concentration: Studies have successfully used precursor concentrations up to 100 mM to generate small nanoparticles (< 3 nm). europa.eu

Solvent System: Mixtures of water and alcohols (methanol or ethanol) are effective. For instance, a mixture of 66% water and 33% methanol has been used. europa.eu

Temperature: The reactions are typically carried out at moderately elevated temperatures, such as 85°C. europa.eunih.gov

Additives: Unlike the synthesis of platinum or iridium nanoparticles, the reduction of hexachloroosmate precursors to form Os nanoparticles does not necessarily require a base like NaOH. nih.govresearchgate.net

The resulting nanoparticles are characterized using a suite of advanced analytical techniques. Transmission Electron Microscopy (TEM) is essential for determining the size, shape, and distribution of the nanoparticles. europa.eursc.org For structural analysis, especially for very small nanoparticles where conventional X-ray Diffraction (XRD) is challenging, techniques like X-ray total scattering with pair distribution function (PDF) analysis are employed. nih.gov PDF analysis has shown that nanoparticles synthesized from hexachloroosmate precursors typically form with a hexagonal close-packed (hcp) crystal structure. nih.gov

| Precursor | Solvent/Reducing Agent | Temperature | Key Finding | Resulting Nanoparticle Size | Reference |

|---|---|---|---|---|---|

| H₂OsCl₆ (100 mM) | Methanol / Water (33%/66%) | 85 °C | Formation of small, stable nanoparticles. | 1.7 ± 0.3 nm | europa.eu |

| OsCl₃ (100 mM) | Methanol / Water (33%/66%) | 85 °C | Demonstrates precursor versatility. | 1.6 ± 0.4 nm | europa.eu |

| H₂OsCl₆ or OsCl₃ | Methanol or Ethanol | < 100 °C | No base (e.g., NaOH) is required for the synthesis. | 1–2 nm | nih.gov |

| Organometallic Osmium Complex | Electron-beam irradiation | Not Applicable | Controlled growth on a graphitic structure. | 1.5–50 nm | rsc.org |

Osmium nanoparticles exhibit distinct electronic and optical properties that are a function of their size, shape, and surrounding environment. oatext.com A key optical characteristic of metallic nanoparticles is surface plasmon resonance, which is the collective oscillation of electrons in response to incident light. oatext.comdcu.ie This phenomenon leads to strong light absorption and scattering at specific wavelengths.